Ammonium pyrrolidyldithiocarbamate
Description
Properties
IUPAC Name |
azane;pyrrolidine-1-carbodithioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUTVUBYEEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)S.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25769-03-3 (Parent) | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |
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DSSTOX Substance ID |
DTXSID8063703 | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |
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CAS No. |
5108-96-3 | |
| Record name | Ammonium 1-pyrrolidinedithiocarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5108-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium pyrrolidyldithiocarbamate | |
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| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
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| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
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| Record name | Ammonium pyrrolidine-1-carbodithioate | |
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Preparation Methods
Reaction Mechanism and Conditions
-
Reagents and Stoichiometry :
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Pyrrolidine (1.0 equiv)
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Carbon disulfide (1.1 equiv)
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Ammonium hydroxide (1.0 equiv)
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Solvent: Ethanol or methanol (anhydrous)
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Procedure :
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Pyrrolidine is dissolved in ethanol under a nitrogen atmosphere at 0–5°C to minimize side reactions.
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is added dropwise, resulting in an exothermic reaction that forms the intermediate pyrrolidinedithiocarbamic acid.
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Ammonium hydroxide is introduced to neutralize the acid, yielding APDTC as a crystalline solid.
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Workup :
Key Data :
Alternative Metathesis Route Using Sodium Pyrrolidinedithiocarbamate
An alternative approach involves a metathesis reaction between sodium pyrrolidinedithiocarbamate () and ammonium sulfate ():
Advantages and Limitations
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Advantages :
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Limitations :
Industrial-Scale Data :
Purification and Characterization
Crystallization Optimization
APDTC’s solubility profile dictates the choice of recrystallization solvent:
Analytical Validation
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
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Elemental Analysis :
Industrial Production Considerations
Scale-Up Challenges
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Exothermic Reaction Control :
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Filtration Efficiency :
Recent Advances in Synthetic Methodologies
Recent studies have explored solvent-free mechanochemical synthesis, where pyrrolidine and are ball-milled with ammonium carbonate. This method reduces solvent waste and achieves 80% yield in 2 hours. However, product purity remains inferior (85–88%) compared to traditional routes .
Chemical Reactions Analysis
Decomposition and Stability Reactions
APDC undergoes decomposition under specific conditions, releasing hazardous products:
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Reaction with incompatible materials : Reacts with strong oxidizing agents, acids, and bases to form nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides .
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Thermal decomposition : Stable at room temperature but degrades at elevated temperatures, though exact decomposition temperatures are unspecified .
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Environmental interaction : Hygroscopic and light-sensitive, requiring storage in airtight containers .
Table 1: Decomposition Products
| Condition | Products |
|---|---|
| Incompatible materials (e.g., strong acids/oxidizers) | NOx, CO, SOx |
| High temperatures | Unspecified |
Metal Chelation and Coordination
APDC forms stable complexes with transition metals via its bidentate sulfur ligands:
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Copper(II) complexation : Reacts with Cu²⁺ to form an insoluble complex, enabling its use in metal preconcentration methods (e.g., in water samples) .
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Nickel(II) and Palladium(II) complexes : Forms square planar complexes in a 1:2 molar ratio (metal:APDC) .
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Zinc coordination : Binds Zn²⁺ to inhibit viral RNA-dependent RNA polymerase activity .
Table 2: Transition Metal Complexes
| Metal | Complex Structure | Molar Ratio | Application |
|---|---|---|---|
| Cu²⁺ | Cu(APDC)₂ | 1:2 | Metal removal from organic mixtures |
| Ni²⁺ | Ni(APDC)₂ | 1:2 | Antimicrobial studies |
| Pd²⁺ | Pd(APDC)₂ | 1:2 | Antimicrobial activity |
Biochemical Interactions
APDC modulates cellular processes through redox and metal-dependent mechanisms:
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NF-κB inhibition : Chelates zinc to inhibit nuclear factor κB activation, reducing inflammation and apoptosis in models like HL-60 leukemia cells .
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Antioxidant properties : Scavenges reactive oxygen species (ROS) and inhibits nitric oxide synthase (NOS) expression .
Environmental Behavior
APDC’s reactivity in environmental systems includes:
Scientific Research Applications
NF-κB Inhibition
APDC is primarily recognized for its ability to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation. Research has demonstrated that APDC can effectively suppress the activation of NF-κB induced by various stimuli, such as lipopolysaccharides (LPS). This inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable tool in studies related to inflammatory diseases and conditions such as acute lung injury .
Antioxidant Properties
In addition to its role as an NF-κB inhibitor, APDC exhibits antioxidant properties. It has been shown to reduce oxidative stress markers and improve mitochondrial function in animal models subjected to inflammatory challenges. For instance, APDC treatment significantly decreased levels of malondialdehyde, a marker of lipid peroxidation, indicating its potential for protecting against oxidative damage .
Cancer Research
APDC has garnered attention in cancer research due to its ability to induce apoptosis in certain cancer cell lines while inhibiting apoptosis in others. Studies have indicated that APDC can activate calpain-dependent pathways leading to cell death in breast and prostate cancer cells when complexed with metal ions like copper and zinc . This duality makes it an interesting subject for further exploration in targeted cancer therapies.
Metal Chelation and Extraction
One of the significant applications of APDC is its use as a chelating agent for the extraction and pre-concentration of heavy metals from aqueous solutions. It forms stable complexes with various metal ions, facilitating their separation from environmental samples. This property is particularly useful in analytical chemistry for determining trace metals such as chromium and arsenic .
Analytical Techniques
APDC has been utilized in dispersive liquid-liquid microextraction (DLLME) methods for speciation and quantification of metals in food products and environmental samples. For example, it has been successfully applied to extract arsenic species from fruit juices, demonstrating its utility in food safety assessments .
Case Studies
Mechanism of Action
Ammonium pyrrolidyldithiocarbamate exerts its effects through several mechanisms:
Chelation: It binds to metal ions, forming stable complexes that can be easily removed from solutions.
Inhibition of NF-κB: It inhibits the mobilization of nuclear factor κB, a protein complex involved in inflammatory responses.
Antioxidant Properties: It scavenges free radicals, preventing oxidative damage to cells.
Apoptosis Regulation: It inhibits apoptosis in certain cell types while inducing apoptosis in others, depending on the cellular context
Comparison with Similar Compounds
Research Findings and Practical Implications
Recent studies emphasize APDTC’s efficacy in marine aerosol analysis, where it aids in differentiating semi-volatile organic fractions from ammonium sulfates .
Biological Activity
Ammonium pyrrolidyldithiocarbamate (APDC), also known as pyrrolidine dithiocarbamate (PDTC), is a compound with significant biological activities, particularly as an inhibitor of nuclear factor kappa B (NF-κB). This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
APDC is synthesized through the reaction of ammonium hydroxide with carbon disulfide and pyrrolidine. It has the molecular formula and a molecular weight of 164.292 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Density | 1.264 g/cm³ |
| Boiling Point | 199.7 °C at 760 mmHg |
| Melting Point | 153-155 °C |
| Flash Point | 74.6 °C |
APDC primarily functions as a selective inhibitor of NF-κB, a transcription factor involved in inflammatory and immune responses. By inhibiting NF-κB activation, APDC reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby alleviating inflammation in various models.
Antioxidant Effects
Research indicates that APDC exhibits antioxidant properties by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes. This activity has been linked to neuroprotection in models of Alzheimer’s disease, where APDC reduced lipid peroxidation and increased brain copper content .
Anti-inflammatory Effects
In studies involving lipopolysaccharide (LPS)-induced acute lung injury, APDC administration significantly inhibited NF-κB activation, leading to reduced levels of inflammatory markers and improved mitochondrial function . The compound has also shown promise in treating ulcerative colitis by suppressing intestinal inflammation and promoting mucosal healing .
Anticancer Potential
APDC has demonstrated anticancer properties through its ability to induce apoptosis in various cancer cell lines. For example, studies comparing PDTC-metal complexes revealed that copper complexes were more effective than zinc complexes in inhibiting proteasomal activity and inducing apoptosis in breast and prostate cancer cells . Furthermore, APDC's ability to inhibit NF-κB contributes to its anticancer effects by preventing the survival signaling pathways often activated in tumors .
Case Studies
- Neuroprotection in Alzheimer's Disease : In vivo studies showed that APDC treatment improved cognitive function and reduced oxidative stress markers in animal models of Alzheimer’s disease. The activation of Nrf2 was crucial for these protective effects .
- Acute Lung Injury Model : In murine models, APDC treatment led to a significant reduction in lung inflammation and oxidative stress markers following LPS exposure, highlighting its potential for treating acute inflammatory conditions .
- Cancer Cell Lines : Comparative studies on the efficacy of PDTC-metal complexes against various cancer cell lines indicated that the choice of metal significantly influenced the compound's biological activity, with copper complexes showing superior efficacy in inducing apoptosis compared to zinc complexes .
Q & A
Q. What are the standard protocols for synthesizing and purifying APDC in laboratory settings?
APDC is typically synthesized by reacting pyrrolidine with carbon disulfide in an ammonium hydroxide solution. Key steps include:
- Maintaining a temperature of 0–5°C during the reaction to prevent side products.
- Purification via recrystallization in ethanol or acetone to achieve >95% purity.
- Confirming purity using melting point analysis (literature range: 125–127°C) and elemental analysis (C, H, N, S content) .
Methodological Note: Use inert atmospheres (e.g., nitrogen) to avoid oxidation of dithiocarbamate groups during synthesis.
Q. How should APDC solutions be prepared and stored to ensure stability in metal-chelation studies?
- Prepare saturated APDC solutions by dissolving ~10 g in 1 L of deionized water (stir for 30 min, filter to remove undissolved particles) .
- Store solutions in amber glass bottles at 4°C; stability decreases after 48 hours due to hydrolysis. For long-term storage, lyophilize the compound and reconstitute fresh aliquots as needed.
Q. What spectroscopic techniques are most effective for characterizing APDC-metal complexes?
- UV-Vis spectroscopy: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–300 nm for Cu²⁺ complexes).
- FT-IR: Identify shifts in the ν(C=S) and ν(C-N) stretches (typically 950–1050 cm⁻¹ and 1450–1550 cm⁻¹, respectively) upon metal binding.
- ESI-MS: Confirm stoichiometry of complexes (e.g., [Cu(APDC)₂]⁺ peaks at m/z ~450) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported APDC-metal binding constants across studies?
Discrepancies often arise from variations in:
- pH: APDC’s chelation efficiency peaks at pH 3–5 for transition metals. Deviations alter protonation states and binding affinity.
- Ionic strength: High salt concentrations (e.g., >0.1 M NaCl) compete with APDC for metal ions, reducing apparent stability constants.
- Methodology: Compare data from identical techniques (e.g., potentiometric titrations vs. spectroscopic methods). Standardize conditions using IUPAC-recommended buffers and calibrants .
Q. What experimental design considerations are critical for APDC-based trace metal preconcentration in environmental samples?
- Matrix effects: Pre-treat samples with HNO₃/H₂O₂ digestion to eliminate organic interferents.
- Column optimization: Use Amberlite XAD resins with APDC functionalization; optimize flow rates (1–2 mL/min) and eluent volumes (5–10 mL HNO₃ 2M).
- Validation: Include spike-recovery tests (85–115% acceptable range) and cross-validate with ICP-MS or AAS .
Q. How does APDC’s stability in aqueous solutions impact reproducibility in kinetic studies?
APDC degrades via hydrolysis, forming pyrrolidine and carbon disulfide. To mitigate:
- Conduct kinetic experiments under controlled pH (4–6) and temperature (25±0.5°C).
- Monitor degradation via HPLC-UV (retention time ~4.2 min for intact APDC) and correct rate constants for decomposition .
Q. What strategies improve APDC’s selectivity in complex biological matrices (e.g., serum, cell lysates)?
- Masking agents: Add EDTA (1 mM) to sequester competing ions (e.g., Ca²⁺, Mg²⁺).
- pH adjustment: Lower pH to 2–3 to protonate thiol groups in proteins, reducing nonspecific binding.
- Solid-phase extraction: Use APDC-functionalized magnetic nanoparticles for rapid separation .
Data Contradiction and Reproducibility
Q. Why do APDC-based extraction efficiencies vary between batch and flow-injection systems?
- Batch systems: Manual mixing introduces variability in contact time (5–30 min).
- Flow systems: Automated control improves consistency but requires optimization of residence time (≥2 min for equilibrium).
- Solution: Use a hybrid approach with robotic liquid handlers for batch experiments and validate with flow systems .
Q. How should researchers address discrepancies in APDC’s reported toxicity profiles?
- Contextual factors: Toxicity varies with cell type (e.g., IC₅₀ ranges from 50 μM in HeLa cells to >200 μM in fibroblasts).
- Metabolite interference: Degradation products (e.g., CS₂) may contribute to observed toxicity.
- Recommendation: Perform MTT assays with fresh APDC solutions and include metabolite controls .
Methodological Best Practices
Q. What reporting standards should be followed when publishing APDC-related research?
- Synthesis: Detail reaction conditions (temperature, solvent ratios, purification steps).
- Characterization: Provide full spectral data (e.g., IR peaks, NMR shifts) and elemental analysis results.
- Data availability: Share raw chromatograms, titration curves, and stability constants in open repositories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
